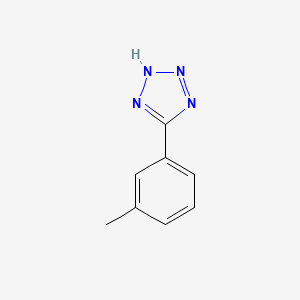

5-(M-Tolyl)tetrazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-3-2-4-7(5-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZNHKMUSLKULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901149 | |

| Record name | NoName_224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 5-(m-Tolyl)tetrazole?

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(m-Tolyl)tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(m-Tolyl)-1H-tetrazole is a heterocyclic aromatic organic compound that belongs to the tetrazole family. The tetrazole ring is considered a bioisostere for the carboxylic acid group in medicinal chemistry, which can enhance the metabolic stability and membrane permeability of drug candidates.[1][2][3] This attribute has led to the incorporation of the tetrazole moiety into numerous pharmaceutical compounds, including FDA-approved drugs.[2][4][5] this compound, specifically, serves as a crucial drug intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The physical and chemical characteristics of this compound determine its behavior in chemical reactions and biological systems. The data presented below has been aggregated from various chemical databases. While experimental data is prioritized, computed values are also provided for a comprehensive profile.

General and Computed Properties

The following table summarizes the general identifiers and computed physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-(3-methylphenyl)-1H-tetrazole | [8] |

| Synonyms | This compound, 5-(3-methylphenyl)-1h-tetrazole, 3-tolyl tetrazole | [8] |

| CAS Number | 3441-00-7 | [8] |

| Molecular Formula | C₈H₈N₄ | [8] |

| Molecular Weight | 160.18 g/mol | [8] |

| Exact Mass | 160.074896272 Da | [8] |

| XLogP3 | 1.5 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Topological Polar Surface Area | 54.5 Ų | [8] |

| pKa (Predicted) | 4.29 ± 0.10 | [9] |

Experimental Physical Properties

Experimental data for this compound is limited in publicly accessible literature. For comparative purposes, the experimental melting points of its isomers, 5-(o-Tolyl)tetrazole and 5-(p-Tolyl)-1H-tetrazole, are provided below.

| Compound | Melting Point (°C) | Source |

| 5-(o-Tolyl)tetrazole | 151-154 | [9] |

| 5-(p-Tolyl)-1H-tetrazole | 246-248 | [10] |

| 5-(p-Tolyl)-1H-tetrazole | 248 | [11] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table details the ¹H and ¹³C NMR spectral data for 5-(p-Tolyl)-1H-tetrazole, which is expected to be very similar to that of this compound, with primary differences in the aromatic region splitting patterns.

Table: NMR Data for 5-(p-Tolyl)-1H-tetrazole (400 MHz, DMSO-d₆) [10]

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 16.67 | 1H, broad singlet (tetrazole N-H) |

| ¹H | 7.85 | 2H, doublet (aromatic) |

| ¹H | 7.34 | 2H, doublet (aromatic) |

| ¹H | 2.32 | 3H, singlet (methyl C-H) |

| ¹³C | 155.58 | Tetrazole C5 |

| ¹³C | 141.75 | Aromatic C (quaternary, attached to -CH₃) |

| ¹³C | 130.47 | Aromatic CH |

| ¹³C | 127.42 | Aromatic CH |

| ¹³C | 121.90 | Aromatic C (quaternary, attached to tetrazole) |

| ¹³C | 21.55 | Methyl C |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for 5-substituted-1H-tetrazoles are listed below.

Table: General IR Data for 5-Aryl-1H-tetrazoles

| Wavenumber (cm⁻¹) | Functional Group Vibration | Source |

| ~3200 (broad) | N-H stretching (from protonation of tetrazole ring) | [12] |

| 2900-3000 | C-H stretching (aromatic and methyl) | [10] |

| 1475-1689 | Amide bond and tetrazole ring vibrations | [12] |

| ~1245 | N=N stretching | [12] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-substituted 1H-tetrazoles, fragmentation often involves the loss of nitrogen molecules (N₂) or hydrazoic acid (HN₃).[13]

Table: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Fragment Description | Source |

| ESI (+) | 161.0821 ([M+H]⁺) | Protonated molecular ion | [8] |

| ESI (+) | 132.0655 | Loss of HN₃ from protonated molecular ion | [13] |

| ESI (-) | 159.0669 ([M-H]⁻) | Deprotonated molecular ion | [8] |

| ESI (-) | 131.0713 | Loss of N₂ from deprotonated molecular ion | [13] |

Experimental Protocols

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction.[2]

Synthesis of this compound via [3+2] Cycloaddition

This protocol is adapted from a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[2][14]

Reaction Scheme: m-Tolunitrile + NaN₃ → this compound

Materials:

-

m-Tolunitrile

-

Sodium azide (B81097) (NaN₃)

-

Ammonium (B1175870) chloride (NH₄Cl) or Zinc bromide (ZnBr₂) as a catalyst[2][14]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) for extraction

Procedure:

-

In a round-bottom flask, dissolve m-tolunitrile (1 equivalent) in DMF.

-

Add sodium azide (1.2-1.5 equivalents) and ammonium chloride (1.2-1.5 equivalents).

-

Heat the reaction mixture to 100-130 °C and stir for 12-24 hours.[15][16] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify to a pH of 2-3 with 3M HCl to protonate the tetrazole.

-

The crude product may precipitate out of the solution. If it does, it can be collected by filtration.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 5-substituted-1H-tetrazoles.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-(m-Tolyl)-1H-tetrazole | C8H8N4 | CID 583308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(2-METHYLPHENYL)-1H-TETRAZOLE | 51449-86-6 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 5-(p-Tolyl)-1H-tetrazole | 24994-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. lifesciencesite.com [lifesciencesite.com]

- 14. scielo.org.za [scielo.org.za]

- 15. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

A Technical Guide to 5-(3-methylphenyl)-2H-tetrazole: Synthesis, Properties, and Biological Significance

Abstract

The tetrazole moiety is a cornerstone of modern medicinal chemistry, primarily utilized as a metabolically stable bioisostere for the carboxylic acid functional group. This technical guide provides an in-depth analysis of 5-(3-methylphenyl)-2H-tetrazole, a representative 5-aryl-tetrazole. It covers the compound's nomenclature, tautomerism, physicochemical properties, and detailed experimental protocols for its synthesis via [3+2] cycloaddition. Furthermore, this document explores the broad biological activities associated with the 5-aryl-tetrazole scaffold, including anti-inflammatory, antimicrobial, and antihypertensive effects. The fundamental mechanism of action, rooted in the principle of bioisosterism, is discussed and visualized. While quantitative biological data for this specific molecule is limited, representative data from structurally related compounds are presented to illustrate the potential potency of this chemical class. This guide serves as a comprehensive resource for professionals engaged in the research and development of tetrazole-based therapeutic agents.

Nomenclature and Molecular Structure

The designation "5-(3-methylphenyl)-2H-tetrazole" is the correct IUPAC name for one of the two principal tautomers of this compound.[1][2] The parent molecule, 5-substituted tetrazole, features a proton that can reside on one of two nitrogen atoms of the tetrazole ring, leading to a dynamic equilibrium between the 1H- and 2H-tautomeric forms. In solution, these forms typically coexist.[1] The synonym for this compound is 5-(m-tolyl)-1H-tetrazole, which generally refers to the tautomeric mixture.

Chemical Identifiers

The following table summarizes key identifiers for 5-(3-methylphenyl)tetrazole, typically referring to the mixture of tautomers.

| Identifier | Value | Reference |

| IUPAC Name | 5-(3-methylphenyl)-2H-tetrazole | [1] |

| Synonyms | 5-(m-Tolyl)-1H-tetrazole, 5-(m-Tolyl)tetrazole | [1] |

| CAS Number | 3441-00-7 | [1] |

| Molecular Formula | C₈H₈N₄ | [1] |

| PubChem CID | 583308 | [1] |

Physicochemical Properties

The physicochemical properties of tetrazoles are critical to their function as carboxylic acid surrogates, influencing their solubility, membrane permeability, and receptor binding characteristics.

| Property | Value | Notes / Reference |

| Molecular Weight | 160.18 g/mol | Computed by PubChem.[1] |

| XLogP3 | 1.5 | A measure of lipophilicity.[1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| pKa | ~4.3 - 4.9 | Similar to benzoic acid; varies with substitution.[3][4][5] |

| Appearance | White to off-white crystalline solid | Based on similar 5-aryl-tetrazoles.[6] |

Synthesis and Characterization

The most prevalent and robust method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organonitrile with an azide (B81097) source.[7][8][9] This reaction is often catalyzed by Lewis or Brønsted acids to overcome the activation barrier.

Synthesis Workflow

The general workflow for the synthesis of 5-(3-methylphenyl)-2H-tetrazole is depicted below.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a representative procedure adapted from established methods for the synthesis of 5-aryl-tetrazoles using a solid acid catalyst.[8][10]

Materials:

-

3-Methylbenzonitrile (10 mmol, 1.17 g)

-

Sodium azide (NaN₃) (12 mmol, 0.78 g) (Caution: Highly toxic and explosive)

-

Silica Sulfuric Acid (SSA) (0.3 g) or Zinc Bromide (ZnBr₂) (12 mmol, 2.7 g)

-

Dimethylformamide (DMF) (20 mL) or Water (20 mL) if using ZnBr₂

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbenzonitrile (10 mmol), sodium azide (12 mmol), the chosen catalyst (e.g., SSA), and DMF (20 mL).[8]

-

Heat the reaction mixture to 120-125 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting nitrile is consumed (typically 7-24 hours).[10]

-

After completion, cool the reaction mixture to room temperature.

-

If using SSA, filter the mixture to remove the solid acid catalyst and wash the catalyst with a small amount of ethyl acetate.[8]

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of water and carefully acidify with concentrated HCl to pH ~2-3. A white precipitate should form.[10]

-

Cool the solution to 5 °C in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous methanol or ethanol) to yield pure 5-(3-methylphenyl)-1H/2H-tetrazole.[8][11]

Characterization:

-

¹H NMR: Expected signals for the tolyl group (methyl singlet ~2.4 ppm, aromatic protons ~7.3-7.8 ppm) and a broad NH proton signal.

-

¹³C NMR: Expected signals for the tetrazole carbon (~155 ppm) and aromatic/methyl carbons.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (~3000-3400 cm⁻¹), C=N, and N=N bonds of the tetrazole ring.[10]

-

Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion at m/z 159.[8]

Biological Activity and Applications

While specific quantitative data for 5-(3-methylphenyl)-2H-tetrazole is not widely published, the 5-aryl-tetrazole scaffold is present in numerous biologically active compounds, demonstrating a wide range of pharmacological effects.

General Activities of 5-Aryl-Tetrazoles:

-

Antihypertensive: As antagonists of the angiotensin II type 1 (AT₁) receptor (e.g., Losartan, Valsartan).[12]

-

Anti-inflammatory: Through mechanisms that may include superoxide (B77818) scavenging and inhibition of inflammatory pathways.[13]

-

Anticancer: Some derivatives act as microtubule destabilizers or inhibit other pathways crucial for cell proliferation.[14]

-

Antimicrobial & Antifungal: A variety of tetrazole derivatives show potent activity against bacterial and fungal strains.[15]

-

Antidiabetic: Certain tetrazoles have been investigated for their antihyperglycemic activity.

Mechanism of Action: The Bioisosterism Principle

The primary reason for the widespread use of the 5-substituted tetrazole ring in drug design is its role as a bioisostere of the carboxylic acid group.[7] Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity. The tetrazole ring mimics the size, acidity, and hydrogen-bonding capabilities of a carboxylic acid but is generally more resistant to metabolic degradation (e.g., glucuronidation).[3][4]

Example Signaling Pathway: Renin-Angiotensin System

Many blockbuster drugs containing a 5-substituted tetrazole, such as Losartan, function by blocking the Angiotensin II Receptor Type 1 (AT₁R) in the Renin-Angiotensin-Aldosterone System (RAAS). This prevents vasoconstriction and aldosterone (B195564) release, leading to a decrease in blood pressure. The tetrazole group is crucial for binding to the receptor.

Quantitative Biological Data

| Compound ID | Target Enzyme | Assay Type | IC₅₀ (µM) | Notes / Reference |

| Cmpd 13 | MurB | Enzyme Inhibition | 34 µM | 5-substituted tetrazol-2-yl acetamide (B32628) derivative.[16] |

| Cmpd 26 | MurB | Enzyme Inhibition | 28 µM | 5-substituted tetrazol-2-yl acetamide derivative.[16] |

| Cmpd 30 | MurB | Enzyme Inhibition | 25 µM | 5-substituted tetrazol-2-yl acetamide derivative.[16] |

Note: The data presented is for illustrative purposes to show the activity range of related tetrazole compounds and does not represent data for 5-(3-methylphenyl)-2H-tetrazole itself.

Conclusion

5-(3-methylphenyl)-2H-tetrazole is a well-defined chemical entity whose structure and synthesis are representative of the broader class of 5-aryl-tetrazoles. Its significance lies not in its own documented biological activity, but in its representation of a molecular scaffold that has proven immensely valuable in drug discovery. The core strengths of this scaffold—its role as a robust carboxylic acid bioisostere and its synthetic accessibility—ensure its continued relevance. Future research may focus on elucidating the specific biological profile of this and similar simple aryl-tetrazoles, potentially uncovering novel activities beyond the well-established roles in known drug classes. This guide provides the foundational chemical knowledge required for researchers to synthesize, handle, and strategically deploy this compound in drug design and development programs.

References

- 1. 5-(m-Tolyl)-1H-tetrazole | C8H8N4 | CID 583308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4-Methylphenyl)-1H-tetrazole | C8H8N4 | CID 285164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. researchgate.net [researchgate.net]

- 5. web.uvic.ca [web.uvic.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chalcogen.ro [chalcogen.ro]

- 11. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.org.za [scielo.org.za]

- 16. In silico identification, synthesis and biological evaluation of novel tetrazole inhibitors of MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-(m-Tolyl)tetrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and methodologies to support further investigation of this compound.

Core Molecular Data

This compound, also known as 5-(3-methylphenyl)-1H-tetrazole, is a heterocyclic aromatic organic compound. The tetrazole ring is a key feature, often utilized in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group.[1][2] This substitution can enhance the metabolic stability and membrane permeability of drug candidates.[3]

| Parameter | Value | Source |

| Molecular Formula | C₈H₈N₄ | [4] |

| Molecular Weight | 160.18 g/mol | [4] |

| IUPAC Name | 5-(3-methylphenyl)-2H-tetrazole | [4] |

| CAS Number | 3441-00-7 | [4] |

Synthesis Protocol

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097).[5][6] The following protocol is a representative method for the synthesis of tolyl-substituted tetrazoles, adapted from procedures for similar isomers.[7]

Reaction: [3+2] Cycloaddition of 3-methylbenzonitrile (B1361078) and sodium azide.

Materials:

-

3-methylbenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium (B1175870) chloride (NH₄Cl) or a Lewis acid catalyst like Zinc Bromide (ZnBr₂)[5]

-

Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

-

Ethyl acetate (B1210297) for extraction

Experimental Procedure:

-

In a round-bottom flask, dissolve 3-methylbenzonitrile (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (1.2-2 equivalents) and ammonium chloride (1.2-2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 100-125 °C) and stir for the prescribed time (can range from a few hours to over 24 hours, depending on the catalyst and temperature).[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst is used, it can be removed by filtration.

-

Dilute the mixture with water and acidify to a pH of 2-3 with hydrochloric acid to protonate the tetrazole ring, causing it to precipitate.

-

Collect the solid product by filtration, wash with cold water, and then dry under a vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture).

Characterization: The synthesized product should be characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=N stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological and Pharmacological Context

Tetrazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[9][10] The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, sharing similar acidic properties (pKa) and spatial arrangement, while often providing improved pharmacokinetic profiles.[1][2]

While specific studies on the signaling pathways of this compound are not extensively documented, the broader class of tetrazole-containing compounds has been investigated for various therapeutic applications, including:

The therapeutic effects of these compounds often stem from their ability to act as antagonists or inhibitors of specific receptors or enzymes, where the tetrazole group mimics the binding of a carboxylate. For instance, some tetrazole derivatives have been developed as NMDA receptor antagonists.[12]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1 H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-(m-Tolyl)-1H-tetrazole | C8H8N4 | CID 583308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.org.za [scielo.org.za]

- 9. researchgate.net [researchgate.net]

- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(m-Tolyl)tetrazole from m-Tolunitrile and Sodium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(m-Tolyl)tetrazole, a valuable heterocyclic compound often utilized as a bioisostere for a carboxylic acid group in medicinal chemistry.[1][2] The primary synthetic route discussed is the [3+2] cycloaddition reaction between m-tolunitrile and sodium azide (B81097).[1] This document details various catalytic systems, experimental protocols, and quantitative data to aid researchers in the successful synthesis and optimization of this important molecule.

Reaction Overview: The [3+2] Cycloaddition

The most common and direct method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source, typically sodium azide (NaN₃).[1] This reaction is frequently catalyzed to enhance reaction rates and improve yields. A variety of catalysts, including both Lewis and Brønsted acids, have been effectively employed.[1]

The overall reaction is as follows:

m-Tolunitrile + Sodium Azide → this compound

A crucial safety consideration in this synthesis is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive compound.[3] Modern protocols often aim to minimize its generation by using specific catalysts or reaction conditions.[4]

Catalytic Systems

Several catalytic systems have been developed for the synthesis of 5-substituted tetrazoles. The choice of catalyst can significantly impact reaction efficiency, safety, and substrate scope. Below is a summary of commonly employed catalysts.

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Substituted Tetrazoles

| Catalyst System | Typical Solvent | Temperature (°C) | General Yields (%) | Key Advantages | Reference(s) |

| Ammonium (B1175870) Chloride (NH₄Cl) | DMF | 100 - 125 | Good to Excellent | Readily available and cost-effective. | [3][5] |

| Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Water, Isopropanol | Ambient to Reflux | Very Good | Environmentally friendly (water as solvent), broad substrate scope. | [1][6][7] |

| Silica (B1680970) Sulfuric Acid (SSA) | DMF | Reflux | 72 - 95 | Heterogeneous catalyst, easy to remove from the reaction mixture, reusable. | [2][8] |

| Trialkylammonium Salts (e.g., Et₃N·HCl) | Toluene, Nitrobenzene | 110 - 130 | Good to Excellent | Minimizes hydrazoic acid formation, can be used in non-polar solvents. | [4][6] |

| Natrolite Zeolite | DMF | 120 | High | Natural, reusable, and environmentally compatible heterogeneous catalyst. | [9] |

| Cobalt-Nickel Nanoparticles | Not Specified | Mild Conditions | Up to 98 | High catalytic activity, short reaction times, recyclable magnetic catalyst. | [10] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound based on established methods for analogous compounds.

Protocol 1: Ammonium Chloride Catalyzed Synthesis in DMF

This protocol is adapted from the synthesis of 5-p-tolyl-1H-tetrazole.[5]

-

Materials:

-

m-Tolunitrile (4-methylbenzonitrile)

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (dilute)

-

Ethyl Acetate (B1210297)

-

Brine

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolunitrile (10 mmol, 1.17 g) and ammonium chloride (10 mmol, 0.53 g) in DMF (40 mL).

-

Carefully add sodium azide (15 mmol, 0.98 g) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the cooled mixture to remove any inorganic salts.

-

Remove the majority of the DMF under reduced pressure.

-

To the residue, add water and acidify with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol) or by column chromatography on silica gel.[11]

-

Protocol 2: Zinc Bromide Catalyzed Synthesis in Water

This protocol is a green and safe alternative using water as the solvent, based on the work of Demko and Sharpless.[1]

-

Materials:

-

m-Tolunitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

Deionized Water

-

Hydrochloric Acid (3M)

-

Ethyl Acetate

-

-

Procedure:

-

To a suspension of m-tolunitrile (10 mmol) and sodium azide (12 mmol) in deionized water (20 mL), add zinc bromide (12 mmol).

-

Heat the mixture to reflux and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 3M hydrochloric acid to a pH of 1.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

-

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of 5-substituted tetrazoles, which can be extrapolated for the synthesis of this compound.

Table 2: Reaction Parameters for 5-Substituted Tetrazole Synthesis

| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Silica Sulfuric Acid | DMF | Reflux | 6 | 92 | [2] |

| 4-Methylbenzonitrile | Ammonium Chloride | DMF | Reflux | 24 | Not specified | |

| Benzonitrile | Natrolite Zeolite | DMF | 120 | 12 | 89 | [9] |

| 3-Phenylpropionitrile | Et₃N·HCl (Microwave) | DMF | 130 | 2 | 69 | |

| Benzonitrile | SO₃H-carbon | DMF | 100 | 6 | 92 | [12] |

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow for the Synthesis and Purification

Caption: General experimental workflow for synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. soran.edu.iq [soran.edu.iq]

- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. ajgreenchem.com [ajgreenchem.com]

Technical Guide: 5-(m-Tolyl)-1H-tetrazole (CAS No. 3441-00-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(m-Tolyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, potential therapeutic applications, and relevant biological pathways, presenting data in a structured format to facilitate research and development.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 3441-00-7 | [1] |

| Molecular Formula | C₈H₈N₄ | [1] |

| Molecular Weight | 160.18 g/mol | [1] |

| IUPAC Name | 5-(3-methylphenyl)-1H-tetrazole | [1] |

| Synonyms | 5-(3-methylphenyl)-1H-tetrazole, 5-m-tolyltetrazole | [1] |

Synthesis of 5-(m-Tolyl)-1H-tetrazole

The primary synthetic route to 5-(m-Tolyl)-1H-tetrazole is the [3+2] cycloaddition reaction of 3-methylbenzonitrile (B1361078) with an azide (B81097) source. This method is a well-established and efficient way to form the tetrazole ring.[2][3]

Experimental Protocol: General Procedure

This protocol is based on established methods for the synthesis of 5-substituted-1H-tetrazoles.[3][4]

Materials:

-

3-methylbenzonitrile (m-tolunitrile)

-

Sodium azide (NaN₃)

-

A catalyst, such as zinc chloride (ZnCl₂) or copper sulfate (B86663) (CuSO₄)[5]

-

A high-boiling point solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2][3]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylbenzonitrile in the chosen solvent (e.g., DMF).

-

Add sodium azide and the catalyst to the solution. The molar ratio of azide to nitrile is typically in excess (e.g., 1.5 to 2 equivalents).

-

Heat the reaction mixture to a temperature ranging from 100 to 150 °C.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into ice water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This step protonates the tetrazole ring.[6]

-

The crude product may precipitate upon acidification and can be collected by filtration. Alternatively, the product can be extracted from the aqueous solution using an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude 5-(m-Tolyl)-1H-tetrazole.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 5-(m-Tolyl)-1H-tetrazole.

Potential Therapeutic Applications and Biological Activity

The 5-substituted-1H-tetrazole scaffold is a well-recognized pharmacophore in drug discovery, often serving as a bioisostere for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic properties.[7] Derivatives of 5-tolyl-1H-tetrazole have been investigated for several therapeutic applications.

Anticancer Activity

Derivatives of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole, including a 1-(m-tolyl) derivative, have been synthesized and evaluated as microtubule destabilizers.[8] These compounds have shown noteworthy potency against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) cells.[8] The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[8]

| Compound Class | Activity | Cancer Cell Lines | Reference |

| 1-(m-tolyl)-1H-tetrazole derivatives | Microtubule Destabilizer | SGC-7901, A549, HeLa | [8] |

Anti-inflammatory Activity

Tetrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of the cyclooxygenase (COX) enzymes.[9][10] The COX pathway is a key signaling cascade in inflammation, responsible for the production of prostaglandins.[11][12] Inhibition of COX-2 is a major target for anti-inflammatory drugs. While specific data for 5-(m-Tolyl)-1H-tetrazole is limited, related tetrazole compounds have been shown to inhibit COX-2.[9] The anti-inflammatory effects of some tetrazole derivatives are also linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.[13]

Cyclooxygenase (COX) Signaling Pathway

Caption: Potential inhibition of the COX pathway by 5-substituted tetrazoles.

Conclusion

5-(m-Tolyl)-1H-tetrazole is a readily synthesizable compound with a scaffold that is of significant interest in medicinal chemistry. While direct and extensive biological data for this specific molecule is not widely published, the known activities of closely related tolyl-tetrazole derivatives and the broader class of 5-substituted-1H-tetrazoles suggest its potential as a lead compound for the development of new anticancer and anti-inflammatory agents. Further research is warranted to fully elucidate its specific biological targets and therapeutic efficacy.

References

- 1. 5-(m-Tolyl)-1H-tetrazole | C8H8N4 | CID 583308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.za [scielo.org.za]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 5-Substituted 1H-Tetrazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted 1H-tetrazole scaffold has emerged as a privileged motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these heterocyclic compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial applications. Detailed experimental methodologies, quantitative biological data, and visualizations of key molecular pathways are presented to facilitate ongoing research and development in this promising field. The versatility of the tetrazole ring, often serving as a bioisosteric replacement for a carboxylic acid group, offers significant advantages in drug design, including enhanced metabolic stability and improved pharmacokinetic profiles.

Synthesis of 5-Substituted 1H-Tetrazoles: A Generalized Workflow

The most common and efficient method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), typically sodium azide.[1][2] This reaction can be catalyzed by a variety of reagents, including Lewis acids and transition metals, and can be performed under various conditions, including conventional heating and microwave irradiation.[1][2][3]

Anticancer Activity: Induction of Apoptosis

A significant number of 5-substituted 1H-tetrazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[4] A primary mechanism underlying their anticancer effect is the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-substituted 1H-tetrazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-(1H-tetrazol-5-yl)-β-carboline | HCT116 (Colon) | 3.3 | |

| 2 | 3-(1H-tetrazol-5-yl)-β-carboline | HT29 (Colon) | 9.6 | |

| 3a | 1-(p-Bromophenyl)-5-phenyl- | SGC-7901 (Gastric) | 0.650 | [5] |

| 3b | 1-(o-Methylphenyl)-5-(3,5-dimethoxyphenyl)- | SGC-7901 (Gastric) | 0.090 | [5] |

| 4a | 1-(5-(4-chlorophenyl)isoxazol-3-yl)-5-phenyl- | Ovarian (SK-OV-3) | - | [4] |

| 4b | 1-(5-(4-chlorophenyl)isoxazol-3-yl)-5-phenyl- | CNS (SNB-75) | - | [4] |

Note: For compounds 4a and 4b, the activity was reported as a percentage of growth inhibition rather than IC50 values in the cited study.

Signaling Pathway: The Intrinsic Apoptotic Pathway

Many 5-substituted 1H-tetrazoles exert their anticancer effects by modulating the intrinsic (or mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[6][7]

References

- 1. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrazole Moiety: A Superior Surrogate for Carboxylic Acids in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of rational drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these strategies, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole has emerged as a highly successful and widely adopted approach. This technical guide provides a comprehensive overview of the role of the tetrazole moiety as a carboxylic acid surrogate, detailing its physicochemical advantages, metabolic stability, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Profile: A Comparative Analysis

The utility of the tetrazole ring as a bioisostere for the carboxylic acid group stems from their comparable acidity and ability to participate in similar interactions with biological targets.[1] Both functional groups are typically ionized at physiological pH.[2] However, the tetrazole moiety offers several distinct advantages that can significantly enhance a drug candidate's profile.

The delocalization of the negative charge over the larger, aromatic tetrazole ring compared to the carboxylate anion imparts a higher degree of lipophilicity.[3] This increased lipophilicity can lead to improved membrane permeability and, consequently, enhanced oral bioavailability.[2] Furthermore, the tetrazole ring is generally more resistant to metabolic degradation pathways that affect carboxylic acids, such as Phase II glucuronidation.[1] This metabolic stability often results in a longer half-life and improved pharmacokinetic profile.

A prime example of the successful application of this bioisosteric replacement is the angiotensin II receptor blocker, losartan (B1675146). Losartan is metabolized in vivo to its active carboxylic acid metabolite, EXP3174. While EXP3174 is a more potent inhibitor of the AT1 receptor, losartan itself possesses a favorable pharmacokinetic profile that contributes to its therapeutic efficacy.[4][5]

Table 1: Comparative Summary of Physicochemical Properties

| Property | Carboxylic Acid | Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are ionized at physiological pH (~7.4), allowing the tetrazole to mimic the ionic interactions of the carboxylate with biological targets. |

| Lipophilicity (LogP) | Lower | Higher | The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Both groups can engage in similar hydrogen bonding interactions with target proteins. |

| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation) | Generally more resistant to metabolism | Enhanced metabolic stability can lead to a longer half-life and improved bioavailability. |

Table 2: Comparative Pharmacokinetic Data of Losartan and its Carboxylic Acid Metabolite (EXP3174)

| Parameter | Losartan (Tetrazole) | EXP3174 (Carboxylic Acid) | Reference |

| Plasma Clearance (ml/min) | 610 | 47 | [4] |

| Volume of Distribution (L) | 34 | 10 | [4] |

| Terminal Half-life (hours) | 2.1 | 6.3 | [4] |

| Plasma Protein Binding | ~98.7% | >99.7% | [6] |

Table 3: Comparative Binding Affinities of Angiotensin II Receptor Blockers (ARBs)

| Compound | Key Functional Group | Binding Affinity (pKi) | Reference |

| Losartan | Tetrazole | 7.17 ± 0.07 | [7] |

| Valsartan | Carboxylic Acid | 7.65 ± 0.12 | [7] |

| Telmisartan | Carboxylic Acid | 8.19 ± 0.04 | [7] |

| Candesartan | Tetrazole | 8.61 ± 0.21 | [7] |

Experimental Protocols

Accurate and reproducible experimental data is crucial for the rational design of drug candidates. The following sections provide detailed protocols for the synthesis of a model tetrazole compound and for key assays used to compare the physicochemical and metabolic properties of tetrazoles and carboxylic acids.

Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) via a [3+2] cycloaddition reaction with sodium azide (B81097).[8]

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, dissolve 10.3 g (100 mmol) of benzonitrile in 50 ml of DMF.

-

To this solution, add 7.8 g (120 mmol) of sodium azide and 6.4 g (120 mmol) of ammonium chloride.

-

Stir the reaction mixture at 100°C for 5 hours.

-

After cooling to room temperature, filter off the precipitated sodium chloride.

-

Remove the DMF from the filtrate under reduced pressure (in vacuo).

-

Dissolve the solid residue in 100 ml of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of < 2.

-

Collect the resulting crystalline precipitate of 5-phenyltetrazole by filtration.

-

Wash the crystals with cold water and dry them.

Determination of pKa by Potentiometric Titration

This protocol outlines a standardized method for determining the acid dissociation constant (pKa) of a compound using potentiometric titration.[9][10]

Materials and Equipment:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer

-

Burette

-

Standard aqueous buffers (pH 4, 7, and 10) for calibration

-

Test compound

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution

-

0.1 M Hydrochloric acid (HCl) solution

-

0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Suitable co-solvent (e.g., methanol (B129727) or DMSO) if the compound is not readily soluble in water

Procedure:

-

Calibration: Calibrate the potentiometer using the standard aqueous buffers (pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the test compound in deionized water or a suitable co-solvent to a concentration of approximately 1 mM. If a co-solvent is used, the same proportion of co-solvent should be used throughout the experiment. Add KCl to a final concentration of 0.15 M.

-

Titration Setup: Place 20 ml of the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

-

Acidification (for acidic compounds): If the compound is an acid, acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.

-

Titration: Titrate the solution by adding small, precise volumes of 0.1 M NaOH from the burette. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added. Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis:

-

Plot the pH readings against the volume of titrant added to generate a titration curve.

-

Identify the inflection point(s) on the curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

-

-

Replication: Perform a minimum of three titrations for each compound to ensure accuracy and reproducibility.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound by incubating it with human liver microsomes (HLM) and monitoring its disappearance over time.[11][12][13]

Materials and Equipment:

-

Pooled human liver microsomes (HLM)

-

Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Incubator or water bath at 37°C

-

Centrifuge

-

Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Further dilute in acetonitrile to 125 µM.

-

Thaw the HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/ml) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, prepare the incubation mixture containing the HLM and the test compound (final concentration typically 1-10 µM). Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (time point 0 and to assess non-NADPH dependent degradation), add phosphate buffer instead of the NADPH system.

-

Incubate the reaction mixtures at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/ml).

-

Signaling Pathways and Experimental Workflows

The successful application of the tetrazole moiety as a carboxylic acid surrogate is exemplified by its use in drugs targeting specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the Renin-Angiotensin-Aldosterone System (RAAS) targeted by losartan and a general workflow for the evaluation of angiotensin II receptor antagonists.

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Losartan.

Caption: A generalized experimental workflow for the evaluation of Angiotensin II Receptor Blockers (ARBs).

Conclusion

The strategic replacement of a carboxylic acid with a tetrazole moiety is a powerful and well-established strategy in medicinal chemistry. The tetrazole ring's unique combination of similar acidity to carboxylic acids, coupled with enhanced lipophilicity and metabolic stability, frequently leads to compounds with superior pharmacokinetic profiles and improved drug-like properties. The successful development of numerous marketed drugs containing a tetrazole ring, such as losartan and candesartan, attests to the significant contribution of this bioisosteric replacement to modern drug discovery. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize the tetrazole surrogate in their own drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human plasma protein binding of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) and its pharmacologically active metabolite EXP3174 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. mercell.com [mercell.com]

An In-depth Technical Guide to 5-(m-Tolyl)-1H-tetrazole: Hazards and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and critical safety information for 5-(m-Tolyl)-1H-tetrazole. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. All quantitative data is summarized for clarity, and a detailed experimental protocol for its synthesis is provided, based on established methods for analogous compounds.

Physicochemical and Hazard Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(m-Tolyl)-1H-tetrazole. Most of these values are computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | PubChem[1] |

| Molecular Weight | 160.18 g/mol | PubChem[1] |

| IUPAC Name | 5-(3-methylphenyl)-2H-tetrazole | PubChem[1] |

| CAS Number | 3441-00-7 | PubChem[1] |

| Appearance | White to off-white solid (Expected) | |

| Melting Point | 154 - 158 °C (for the related 1H-tetrazole) | Sigma-Aldrich |

| Boiling Point | No data available | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | |

| pKa | Similar to other 5-aryl-1H-tetrazoles (typically in the range of 4.5 - 5.5) |

Hazard Identification and Classification

5-(m-Tolyl)-1H-tetrazole is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system. The GHS classification data from various sources is summarized below.

| Hazard Class | GHS Classification | Source |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) - H302 (Reported by 20% of notifiers) | PubChem[1] |

| Acute Toxicity, Dermal | Warning (Harmful in contact with skin) - H312 (Reported by 20% of notifiers) | PubChem[1] |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) - H315 (Reported by 100% of notifiers) | PubChem[1], Thermo Scientific[2] |

| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation) - H319 (Reported by 100% of notifiers) | PubChem[1], Thermo Scientific[2] |

| Acute Toxicity, Inhalation | Warning (Harmful if inhaled) - H332 (Reported by 20% of notifiers) | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) - H335 (Reported by 100% of notifiers) | PubChem[1], Thermo Scientific[2] |

| Explosive Properties | Heating may cause an explosion (for the parent 1H-tetrazole) - H240 | Sigma-Aldrich |

Note: The acute toxicity warnings are reported by a minority of sources to the ECHA C&L Inventory, while the irritation warnings are consistently reported.[1] The explosive hazard is noted for the parent tetrazole and should be considered a potential hazard for its derivatives, especially upon heating.

Safety and Handling

Given the identified hazards, strict adherence to safety protocols is mandatory when handling 5-(m-Tolyl)-1H-tetrazole.

Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE is crucial to minimize exposure.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting Measures

Tetrazole compounds can be flammable and may decompose explosively upon heating.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrocyanic acid under fire conditions.[3] Heating may cause an explosion.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Synthesis of 5-(m-Tolyl)-1H-tetrazole

The synthesis of 5-substituted 1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. The following is a general experimental protocol adaptable for the synthesis of 5-(m-Tolyl)-1H-tetrazole, based on established literature procedures for similar compounds.

Reaction Scheme

Materials and Reagents

-

m-Tolunitrile

-

Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE

-

Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl) (catalyst)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolunitrile (1 equivalent) in DMF.

-

Addition of Reagents: To this solution, add sodium azide (1.5 - 2 equivalents) and the chosen catalyst (e.g., zinc chloride, 0.5 equivalents). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid to protonate the tetrazole ring. This will likely cause the product to precipitate.

-

To quench any unreacted azide, a solution of sodium nitrite (B80452) can be added at 0 °C.

-

-

Extraction and Purification:

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-(m-Tolyl)-1H-tetrazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Conclusion

5-(m-Tolyl)-1H-tetrazole is a valuable compound for research and development, but it presents several hazards that must be managed with appropriate safety measures. The primary risks include skin, eye, and respiratory irritation, with a potential for more severe toxicity and explosive decomposition upon heating. By adhering to the guidelines presented in this technical guide, including the use of proper personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. The provided synthetic protocol offers a starting point for its preparation, though it should be optimized and performed with all necessary safety precautions in place.

References

The Enduring Legacy of 5-Substituted 1H-Tetrazoles: A Technical Guide to Their Discovery, Synthesis, and Application

An in-depth exploration for researchers, scientists, and drug development professionals into the history, synthesis, and profound impact of 5-substituted 1H-tetrazoles in medicinal chemistry and beyond.

Introduction

The 5-substituted 1H-tetrazole moiety, a unique five-membered heterocycle containing four nitrogen atoms and one carbon, has carved a significant niche in the landscape of synthetic and medicinal chemistry. First synthesized in 1885 by Swedish chemist J. A. Bladin, this unassuming scaffold has evolved from a chemical curiosity into a cornerstone of modern drug design.[1] Its remarkable stability across a wide pH range and resistance to many metabolic pathways have made it an invaluable tool for medicinal chemists.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-substituted 1H-tetrazoles. It further delves into their critical role as bioisosteres for carboxylic acids, supported by comparative data, and presents detailed experimental protocols for their synthesis. Finally, the guide visualizes key concepts, including the signaling pathway of the blockbuster drug losartan (B1675146) and a general workflow for the discovery and evaluation of novel tetrazole-based therapeutic agents.

A Historical Perspective: From Discovery to a Pillar of Medicinal Chemistry

The journey of the tetrazole ring began in 1885 at the University of Uppsala, where J. A. Bladin first synthesized a derivative of this novel heterocyclic system.[1] However, it was the development of the [3+2] cycloaddition reaction between nitriles and azides that opened the door to the widespread synthesis of 5-substituted 1H-tetrazoles.[3] Early methods were often hampered by the use of hazardous reagents like hydrazoic acid.[3] A significant breakthrough came with the use of sodium azide (B81097) in combination with various activating agents and catalysts, making the synthesis safer and more efficient.[3]

The true impact of 5-substituted 1H-tetrazoles became evident with the recognition of their ability to act as a bioisosteric replacement for the carboxylic acid group.[2] This discovery was a watershed moment in medicinal chemistry, as it allowed for the modification of drug candidates to improve their pharmacokinetic and pharmacodynamic properties, such as metabolic stability and lipophilicity.[4][5] The similar pKa values and spatial arrangement of the acidic proton in 5-substituted 1H-tetrazoles compared to carboxylic acids allow them to engage in similar biological interactions, such as hydrogen bonding with receptor sites.[6] This principle is famously exemplified in the "sartan" class of antihypertensive drugs, including losartan, where a tetrazole moiety mimics the function of a carboxylic acid, leading to potent and selective angiotensin II receptor antagonism.[7]

Synthetic Methodologies: A Comparative Overview

The cornerstone of 5-substituted 1H-tetrazole synthesis remains the [3+2] cycloaddition of a nitrile with an azide source. Over the decades, this fundamental reaction has been refined through the development of a diverse array of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. This section provides a comparative analysis of various catalytic systems for the synthesis of a model compound, 5-phenyl-1H-tetrazole, and details key experimental protocols.

Data Presentation: Synthesis of 5-Phenyl-1H-tetrazole

The following table summarizes the efficacy of various catalysts in the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide, highlighting the evolution of this important transformation.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | DMF | 120 | 17 | 40 | [8] |

| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 100 | [8] |

| Nano-TiCl₄·SiO₂ | DMF | reflux | 2 | 95 | [9] |

| CoY Zeolite | DMF | 120 | 1.5 | 97 | [10] |

| Silica (B1680970) Sulfuric Acid | DMF | 120 | 6 | 92 | [11] |

| Cuttlebone | DMSO | 110 | 1.5 | 97 | [12] |

The Physicochemical Rationale: pKa Comparison

The success of 5-substituted 1H-tetrazoles as carboxylic acid bioisosteres is rooted in their comparable acidity. The following table provides a comparison of the pKa values for benzoic acid and its derivatives with their corresponding 5-phenyl-1H-tetrazole analogues.

| Carboxylic Acid | pKa | 5-Substituted 1H-Tetrazole | pKa (Predicted) | Reference |

| Benzoic acid | 4.20 | 5-Phenyl-1H-tetrazole | ~4.5 | [6][13] |

| o-Hydroxybenzoic acid | 2.97 | 5-(o-Hydroxyphenyl)-1H-tetrazole | - | [3] |

| m-Hydroxybenzoic acid | 4.06 | 5-(m-Hydroxyphenyl)-1H-tetrazole | - | [3] |

| p-Hydroxybenzoic acid | 4.48 | 5-(p-Hydroxyphenyl)-1H-tetrazole | - | [3] |

| 2-Aminobenzoic acid | 4.78 | 5-(2-Aminophenyl)-1H-tetrazole | - | [3] |

| 3-Aminobenzoic acid | 4.55 | 5-(3-Aminophenyl)-1H-tetrazole | - | [3] |

Biological Activity: A Glimpse into Therapeutic Potential

The versatility of the 5-substituted 1H-tetrazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of tetrazole-containing compounds against various biological targets, showcasing their potential in different therapeutic areas.

| Compound | Target | IC₅₀ | Therapeutic Area | Reference |

| Compound 4h | Tubulin Polymerization (A549 cell line) | 1.51 µM | Anticancer | [9] |

| Compound 4i | Tubulin Polymerization (A549 cell line) | 1.49 µM | Anticancer | [9] |

| Compound 6d | A549 (lung cancer) cell line | 2.74 µM | Anticancer | [14] |

| Compound 6l | EGFR-TK | 0.099 µM | Anticancer | [14] |

| Rosiglitazone Analogue 45 | PPARγ | 4 µM | Antidiabetic | [2] |

| FBPase Inhibitor 96 | FBPase | 2.98 µM | Antidiabetic | [2] |

Experimental Protocols

To facilitate further research and development, this section provides detailed experimental protocols for three key synthetic methods for preparing 5-substituted 1H-tetrazoles.

Protocol 1: Copper-Catalyzed [3+2] Cycloaddition of Benzonitrile and Sodium Azide

This protocol describes a highly efficient synthesis of 5-phenyl-1H-tetrazole using a copper catalyst.[15]

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl, 4 M)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

To a solution of benzonitrile (1 mmol, 0.103 g) in DMSO (2 mL), add sodium azide (1 mmol, 0.065 g) and a catalytic amount of CuSO₄·5H₂O (2 mol%, 0.005 g).

-

Stir the reaction mixture at room temperature and then increase the temperature to 140°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After 1 hour, or upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 4 M HCl and 10 mL of EtOAc.

-

Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude solid product.

-

Purify the crude product by recrystallization to yield 5-phenyl-1H-tetrazole.

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles

This protocol outlines a rapid and efficient microwave-assisted synthesis of 5-substituted 1H-tetrazoles from inactive nitriles.[16]

Materials:

-

Nitrile (e.g., 3-phenylpropionitrile)

-

Sodium azide (NaN₃)

-

Triethylamine (B128534) hydrochloride (Et₃N·HCl)

-

Dimethylformamide (DMF)

Procedure:

-

In a microwave-safe reaction vessel, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.5 mmol) in DMF (3 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 130°C for 2 hours.

-

After cooling, dilute the reaction mixture with water and acidify with HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 5-substituted 1H-tetrazole.

Protocol 3: One-Pot, Three-Component Synthesis from Aldehydes

This protocol describes a "click" chemistry approach for the synthesis of 5-substituted 1H-tetrazoles from aldehydes.[17]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Hydroxylamine (B1172632) hydrochloride

-

1-Butyl-3-methylimidazolium azide ([bmim]N₃)

-

Copper(II) acetate (Cu(OAc)₂)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the aldehyde (1 mmol) in DMF (5 mL), add hydroxylamine hydrochloride (1.2 mmol) and [bmim]N₃ (1.2 mmol).

-

Add Cu(OAc)₂ (20 mol%) to the mixture.

-

Heat the reaction mixture at 120°C for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the 5-substituted 1H-tetrazole.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of Losartan.

Caption: Experimental workflow for tetrazole drug discovery.

Conclusion

From its initial discovery to its current status as a privileged scaffold in medicinal chemistry, the 5-substituted 1H-tetrazole has demonstrated remarkable versatility and utility. Its role as a bioisosteric replacement for carboxylic acids has revolutionized the design of numerous therapeutic agents, enabling the optimization of drug properties and the development of life-saving medicines. The continuous evolution of synthetic methodologies, from classical approaches to modern catalytic and multicomponent reactions, has made these valuable compounds more accessible for research and development. This technical guide has provided a comprehensive overview of the history, synthesis, and application of 5-substituted 1H-tetrazoles, offering a valuable resource for scientists working at the forefront of chemical and pharmaceutical innovation. The enduring legacy of this simple yet powerful heterocycle is a testament to the power of fundamental chemical discovery and its profound impact on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. global.oup.com [global.oup.com]

- 4. msjonline.org [msjonline.org]

- 5. ir.nbu.ac.in [ir.nbu.ac.in]

- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]